2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine - 1553867-69-8

2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine

Catalog Number: EVT-3121377
CAS Number: 1553867-69-8
Molecular Formula: C7H14N2
Molecular Weight: 126.203
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Atom-transfer radical cyclization: This reaction enables the formation of the bicyclic ring system from appropriately functionalized starting materials. []
  • Ring-opening reactions: These reactions allow for the introduction of the ethanamine substituent at the desired position on the bicyclic ring. []
Chemical Reactions Analysis
  • Amide bond formation: The secondary amine can react with carboxylic acids or activated carboxylic acid derivatives to form amide bonds. This reaction is particularly relevant for incorporating 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine as a building block in larger molecules, such as peptidomimetics. []
  • Alkylation reactions: The secondary amine can undergo alkylation reactions with alkyl halides or other alkylating agents to introduce additional substituents. []
Mechanism of Action
  • Conformation restriction: The bicyclic ring system imposes conformational constraints, potentially enhancing binding affinity and selectivity for specific biological targets. []
  • Hydrogen bonding interactions: The amine and other potential substituents on the bicyclic ring can participate in hydrogen bonding with target molecules, contributing to binding affinity. []
Applications
  • Glycine transporter 1 (GlyT1) inhibitors: Iclepertin (BI 425809), a GlyT1 inhibitor containing a 3-azabicyclo[3.1.0]hexane core, has been investigated for its potential in treating neurological disorders. [, ]
  • Kinase inhibitors: Several research papers describe compounds containing the 3-azabicyclo[3.1.0]hexane moiety as potent and selective inhibitors of kinases, such as TYK2, JAK1, and KHK. [, , , , , ] These inhibitors hold therapeutic potential for treating various diseases, including inflammatory and metabolic disorders.
  • Dopamine D3 receptor antagonists: Compounds featuring a 3-azabicyclo[3.1.0]hexane scaffold have shown promise as dopamine D3 receptor antagonists. [] These antagonists may have therapeutic potential for treating substance use disorders.

7-((1R,5S,6s)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl)-6-(2-chloro-6-(pyridin-3-yl)phenyl)pyrido[2,3-d]pyrimidin-2-amine

  • Compound Description: This compound is being investigated for its potential as a new antibiotic, particularly against Gram-negative bacteria. [] Its ability to permeate bacterial membranes is a key area of study. []
  • Relevance: This compound shares the 3-azabicyclo[3.1.0]hexane core structure with 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine. The difference lies in the substitution at the nitrogen atom of the bicyclic system. While the target compound has an ethanamine substituent, this related compound features a more complex pyrido[2,3-d]pyrimidin-2-amine moiety attached to the nitrogen. This difference in substitution likely contributes to the different biological activities of the two compounds. []

4-Trityloxymethyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one

  • Compound Description: This compound is a key intermediate in the synthesis of N-glycinamide oxazolidinones. [] These oxazolidinones are important for developing a new class of peptidomimetics. []

3-Azabicyclo[3.1.0]hex-2-en-1-yl phosphonates

  • Compound Description: This class of compounds was synthesized from β-ketophosphonates using a five-step process, involving a key atom-transfer radical cyclization step. [] The resulting cyclic imines are then reduced to yield the final compounds. []
  • Relevance: This class of compounds shares the 3-azabicyclo[3.1.0]hexane core structure with 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine. A key difference is the presence of a double bond between carbons 2 and 3 in the six-membered ring of the 3-Azabicyclo[3.1.0]hex-2-en-1-yl phosphonates. Additionally, these compounds feature a phosphonate group at position 1, unlike the target compound. This difference in structure influences their chemical properties and potential applications. []

3-[(1R,5R)-3-azabicyclo[3.1.0]hexan-5-yl]-5-(trifluoromethyl)isoxazole

  • Compound Description: This compound serves as one of the main building blocks for the synthesis of Iclepertin (BI 425809), a glycine transporter 1 inhibitor. [, ] It is linked to another key building block, (R)-5-(methylsulfonyl)-2-([1,1,1-trifluoropropan-2-yl]oxy)benzoic acid, through an amide bond to form Iclepertin. [, ]
  • Relevance: This compound shares the 3-azabicyclo[3.1.0]hexane core with 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine. The key difference lies in the substituent attached to the nitrogen atom. While the target compound has a 2-aminoethyl group, this related compound has a 5-(trifluoromethyl)isoxazol-3-yl substituent at the same position. This difference significantly impacts the compound's properties, allowing it to serve as a crucial component in the construction of Iclepertin, a pharmaceutical compound with a distinct biological target. [, ]

N-allyl diazoacetamide

  • Compound Description: This compound serves as a precursor for the synthesis of 3-azabicyclo[3.1.0]hexan-2-one via an enantioselective intramolecular cyclopropanation reaction catalyzed by a chiral dirhodium(II) catalyst. []
  • Relevance: While N-allyl diazoacetamide doesn't inherently share the 3-azabicyclo[3.1.0]hexane core structure with 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine, it is structurally related as it can be transformed into a compound containing this core structure. The cyclopropanation reaction on N-allyl diazoacetamide creates the bicyclic structure found in the target compound. This relationship highlights the synthetic routes and potential precursors involved in creating compounds within this structural family. []
  • Compound Description: These two compounds are novel dopamine D3 receptor antagonists being explored for their therapeutic potential in treating opioid and cocaine use disorders. [] Preclinical studies suggest they might be safer alternatives to previous D3R antagonists, demonstrating a reduced risk of adverse cardiovascular effects. []
  • Relevance: These compounds, while structurally distinct from 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine, are mentioned alongside other compounds featuring a 3-azabicyclo[3.1.0]hexane moiety in a study highlighting the development of D3 receptor antagonists. [] The inclusion of these compounds in this context suggests a broader research interest in the pharmacological potential of compounds containing bicyclic structures, including 3-azabicyclo[3.1.0]hexane, for addressing neurological and psychological disorders. []

Isatisindigoticanine A

  • Compound Description: This novel indole alkaloid, isolated from the roots of Isatis tinctoria, exhibits a unique carbon skeleton comprising a benzofuran-3-one unit connected to a 1H-indole-3-yl unit and a 4-(1,2-dihydroxyethyl)-6-oxa-3-azabicyclo[3.1.0]hexan-2-one unit. [] Despite its structural complexity, it showed no significant inhibitory effect on nitric oxide production in LPS-stimulated RAW 264.7 cells. []
  • Relevance: This compound is related to 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine through the presence of a 6-oxa-3-azabicyclo[3.1.0]hexane unit within its complex structure. This structural similarity highlights the diversity of natural products that incorporate the 3-azabicyclo[3.1.0]hexane motif, even with modifications like the oxygen substitution at position 6. The unique structure and biological activity of Isatisindigoticanine A underscore the potential of exploring naturally occurring compounds containing such bicyclic structures for discovering new pharmaceutical leads. []

Properties

CAS Number

1553867-69-8

Product Name

2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine

IUPAC Name

2-(3-azabicyclo[3.1.0]hexan-3-yl)ethanamine

Molecular Formula

C7H14N2

Molecular Weight

126.203

InChI

InChI=1S/C7H14N2/c8-1-2-9-4-6-3-7(6)5-9/h6-7H,1-5,8H2

InChI Key

HGFCITIEXGVREG-UHFFFAOYSA-N

SMILES

C1C2C1CN(C2)CCN

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.